Baycuten SD

Description

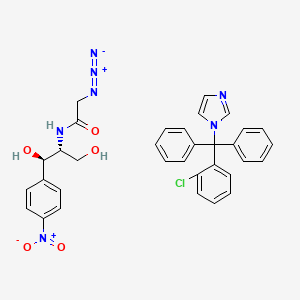

Baycuten SD is a topical pharmaceutical formulation designed for treating inflammatory skin conditions, particularly eczema, dermatitis, and microbial superinfections. Its active ingredients are clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole), a broad-spectrum antifungal agent, and azidamfenicol (2-azido-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide), an antibacterial compound derived from chloramphenicol . This combination provides dual antimicrobial action, targeting both fungal pathogens (e.g., Candida, dermatophytes) and Gram-positive bacteria (e.g., Staphylococcus aureus) commonly associated with infected eczema .

Properties

CAS No. |

82571-54-8 |

|---|---|

Molecular Formula |

C33H30ClN7O5 |

Molecular Weight |

640.1 g/mol |

IUPAC Name |

2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;1-[(2-chlorophenyl)-diphenylmethyl]imidazole |

InChI |

InChI=1S/C22H17ClN2.C11H13N5O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-17H;1-4,9,11,17,19H,5-6H2,(H,14,18)/t;9-,11-/m.1/s1 |

InChI Key |

OQJVAGGKJGJZBX-HNYBLYFDSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-] |

Synonyms |

azidamfenicol - clotrimazole azidamfenicol, clotrimazole drug combination Baycuten SD |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₃H₃₀ClN₇O₅

- Molecular Weight : 640.1 g/mol

- CAS Registry : 82571-54-8

- Therapeutic Class : Antifungal-antibacterial combination.

Clinical studies from 1978–1984, conducted in Germany and Poland, highlight its efficacy in reducing inflammation and microbial load in eczema and dermatitis, though detailed trial data remain inaccessible .

The following table compares Baycuten SD with other clotrimazole-based and combination topical agents:

Mechanistic and Clinical Differentiation

Antimicrobial Spectrum

- This compound : Clotrimazole inhibits ergosterol synthesis (fungal membranes), while azidamfenicol disrupts bacterial protein synthesis via 50S ribosomal binding. This dual action addresses polymicrobial infections common in chronic eczema .

- Single-Agent Clotrimazole (Canesten, Lotrimin) : Effective against dermatophytes and yeasts but lacks antibacterial activity, necessitating adjunct therapies in bacterial co-infections .

Efficacy in Superinfections

- This compound’s azidamfenicol provides coverage against Staphylococcus spp. and Streptococcus spp., which are often resistant to clotrimazole alone. Historical trials noted faster resolution of infected eczema compared to clotrimazole monotherapy .

- Kenacomb combines nystatin (antifungal) and neomycin (antibacterial), but neomycin’s resistance prevalence limits utility in some regions .

Market and Regulatory Status

- Geographic Availability : this compound is marketed in Colombia, Germany, and Poland, with trade data indicating consistent export activity since 2019 .

- Regulatory Positioning : Unlike OTC clotrimazole products (e.g., Lotrimin), this compound is prescription-only due to its antibiotic component, aligning it with combination agents like Kenacomb .

Q & A

Basic Research Questions

How do I formulate a focused research question for studying Baycuten SD's molecular interactions?

Methodological Answer:

- Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or understudied applications). Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure questions . Example: "How does this compound (I) modulate enzyme X (O) compared to standard inhibitors (C) in vitro (T)?"

- Validate the question’s feasibility by reviewing prior experimental protocols (e.g., enzyme inhibition assays) .

- Ensure alignment with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) .

What experimental designs are appropriate for preliminary characterization of this compound?

Methodological Answer:

- Phase 1 (Exploratory): Conduct in vitro assays (e.g., UV-Vis spectroscopy, HPLC) to determine purity and stability .

- Phase 2 (Functional): Use dose-response studies to identify IC50 values for target interactions .

- Include negative controls (e.g., solvent-only groups) and replicates (n ≥ 3) to minimize bias .

- Document protocols in alignment with Beilstein Journal guidelines (e.g., detailed synthesis steps, characterization data for ≥5 compounds) .

Advanced Research Questions

How to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

- Perform meta-analysis of existing data to identify variables (e.g., assay conditions, solvent systems) causing discrepancies .

- Design reproducibility studies :

- Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays) .

What advanced techniques validate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Omics Integration : Combine proteomics (e.g., SILAC labeling) and transcriptomics (RNA-seq) to map pathways affected by this compound .

- Structural Biology : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes .

- In Silico Modeling : Perform MD simulations to predict binding dynamics and off-target effects .

- Ensure data transparency : Share raw datasets and code via repositories (e.g., Zenodo) with FAIR principles .

How to design interdisciplinary studies linking this compound’s chemical properties to therapeutic outcomes?

Methodological Answer:

- Collaborative Frameworks : Define roles (e.g., chemists for synthesis, biologists for in vivo testing) using DFG Guidelines to avoid overlap .

- Mixed-Methods Approach :

- Use Boolean search strings to systematically review literature (e.g., "this compound AND (ADME OR toxicity)") .

Data Management & Reproducibility

What protocols ensure reproducibility of this compound synthesis and testing?

Methodological Answer:

- Documentation : Provide step-by-step synthetic procedures, including reaction temperatures, solvent ratios, and purification methods .

- Characterization : Report NMR, HRMS, and elemental analysis for novel derivatives .

- Data Archiving : Submit raw spectra, chromatograms, and simulation trajectories as supplementary files .

- Follow Beilstein’s criteria for hazard warnings (e.g., handling toxic intermediates) .

How to handle missing or incomplete data in this compound studies?

Methodological Answer:

- Imputation Methods : Use k-nearest neighbors (KNN) or multiple imputation by chained equations (MICE) for small gaps .

- Sensitivity Analysis : Test how missing data affects conclusions (e.g., bootstrapping) .

- Transparency : Clearly state limitations in the "Discussion" section and propose follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.